

Spectroscopic Profile of 4-(2-Methoxyphenoxy)aniline: A Technical Guide

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Compound of Interest

Compound Name: 4-(2-Methoxyphenoxy)aniline

Cat. No.: B185882

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This technical guide provides a comprehensive overview of the spectroscopic data for the compound **4-(2-Methoxyphenoxy)aniline** (CAS No. 13066-01-8). The information is intended for researchers, scientists, and professionals in the fields of drug development, chemical synthesis, and material science to facilitate characterization and analysis.

Summary of Spectroscopic Data

The following tables summarize the key spectroscopic data obtained for **4-(2-Methoxyphenoxy)aniline**, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS).

Table 1: ¹H NMR Spectroscopic Data of 4-(2-Methoxyphenoxy)aniline

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
Data not available in search results			

Table 2: ¹³C NMR Spectroscopic Data of 4-(2-Methoxyphenoxy)aniline

Chemical Shift (δ) ppm	Assignment
Data not available in search results	

Table 3: Key IR Absorptions for 4-(2-Methoxyphenoxy)aniline

Wavenumber (cm^{-1})	Intensity	Assignment
Data not available in search results		

Table 4: Mass Spectrometry Data for 4-(2-Methoxyphenoxy)aniline

m/z	Relative Intensity (%)	Assignment
215	Data not available	$[\text{M}]^+$ (Molecular Ion)
Other fragments not available		

Experimental Protocols

The following sections detail the generalized experimental methodologies for acquiring the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A solution of **4-(2-Methoxyphenoxy)aniline** is prepared by dissolving the sample in a deuterated solvent, typically chloroform-d (CDCl_3) or dimethyl sulfoxide-d₆ (DMSO-d_6). The solution is then transferred to an NMR tube. Both ^1H and ^{13}C NMR spectra are recorded on a high-field NMR spectrometer (e.g., 400 or 500 MHz). Chemical shifts are reported in parts per million (ppm) relative to an internal standard, tetramethylsilane (TMS).

Infrared (IR) Spectroscopy

The IR spectrum is obtained using a Fourier Transform Infrared (FTIR) spectrometer. For a solid sample like **4-(2-Methoxyphenoxy)aniline**, the analysis can be performed using the KBr

pellet method. A small amount of the finely ground sample is mixed with dry potassium bromide (KBr) powder and pressed into a thin, transparent pellet. The pellet is then placed in the sample holder of the spectrometer, and the spectrum is recorded over the mid-IR range (typically 4000-400 cm^{-1}).

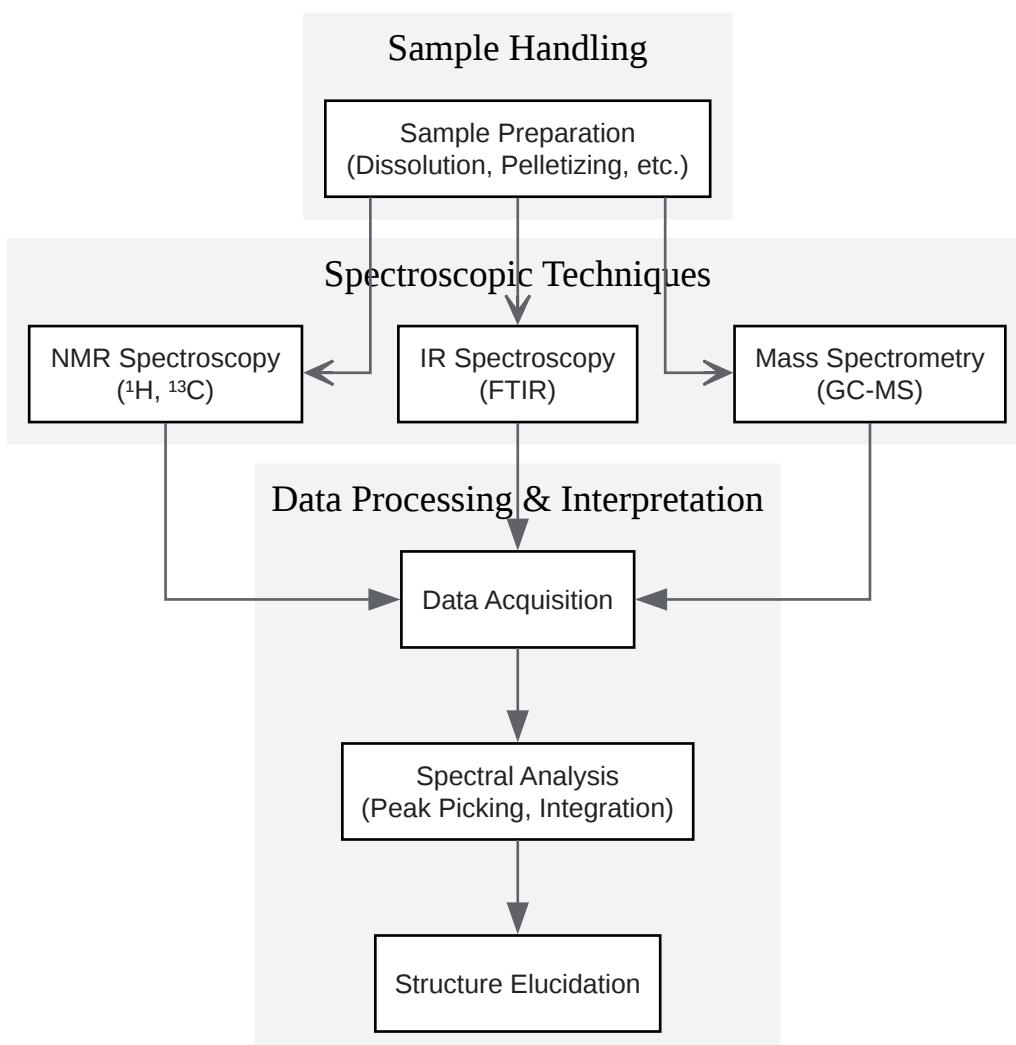
Mass Spectrometry (MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a common technique for the mass analysis of volatile and semi-volatile compounds. A dilute solution of **4-(2-Methoxyphenoxy)aniline** in a suitable solvent is injected into the gas chromatograph. The compound is vaporized and separated from any impurities as it passes through a capillary column. Upon elution from the GC column, the compound enters the mass spectrometer, where it is ionized, typically by electron impact (EI). The resulting ions are then separated based on their mass-to-charge ratio (m/z) and detected, generating a mass spectrum.

Visualizations

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates a generalized workflow for the spectroscopic analysis of a chemical compound.



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Caption: A generalized workflow for the spectroscopic analysis of a chemical compound.

- To cite this document: BenchChem. [Spectroscopic Profile of 4-(2-Methoxyphenoxy)aniline: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b185882#spectroscopic-data-of-4-2-methoxyphenoxy-aniline-nmr-ir-ms\]](https://www.benchchem.com/product/b185882#spectroscopic-data-of-4-2-methoxyphenoxy-aniline-nmr-ir-ms)

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